molecular formula C23H24N2O5S2 B2675928 (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol CAS No. 49633-27-4

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol

Cat. No.: B2675928
CAS No.: 49633-27-4
M. Wt: 472.57
InChI Key: OUCSIFQORRLRSN-UHFFFAOYSA-N
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Description

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol is a synthetic organic compound characterized by a tetrahydroquinoxaline core that is functionalized with a methanol group and protected by two tosyl groups. The tetrahydroquinoxaline scaffold is a privileged structure in chemical sciences, known for its combination of a rigid aromatic unit and a flexible saturated heterocyclic ring, which allows for diverse three-dimensional arrangements and interactions . This makes it a highly valuable building block in medicinal chemistry and materials science. As a protected synthetic intermediate, this compound is primarily designed for research and development purposes. The tosyl (p-toluenesulfonyl) groups act as protective groups for the nitrogen atoms, a common strategy in multi-step organic synthesis. This protection allows researchers to selectively modify other reactive sites on the molecule, such as the hydroxymethyl group, in subsequent chemical reactions. After the desired transformations are complete, the tosyl groups can be removed to reveal the secondary amines, which are often key for biological activity or further functionalization . The presence of the hydroxymethyl group itself provides a versatile handle for conjugation or for creating derivatives, such as esters or ethers, expanding its utility in constructing more complex molecular architectures. The exploration of 1,2,3,4-tetrahydroquinoxaline derivatives has a rich history, with modern synthetic methodologies focusing on efficient and diverse routes, including cascade reactions and transition metal-catalyzed hydrogenations . Furthermore, tetrahydroquinoxaline derivatives have demonstrated significant potential in various biological and pharmacological contexts. For instance, some derivatives have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research . Other research trajectories include the development of environment-sensitive fluorophores for labeling cellular organelles like the endoplasmic reticulum and lysosomes in living cells, leveraging the scaffold's unique electronic properties . Additionally, certain quinoxaline derivatives have shown promising lipid accumulation inhibitory activity in cultured hepatocytes, suggesting potential applications in liver-related research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1,4-bis-(4-methylphenyl)sulfonyl-2,3-dihydroquinoxalin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(16-26)25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14,19,26H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSIFQORRLRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications.

Mechanism of Action

The mechanism of action of (1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its derivatives have been shown to affect the fluorescence intensity in bioimaging applications by interacting with cellular components .

Comparison with Similar Compounds

Research Findings and Implications

Physical Properties

  • Melting points: The higher melting point of 2d (141.1–141.9 °C) compared to 1l (94.6–95.2 °C) may reflect stronger intermolecular forces (e.g., hydrogen bonding from -OH). The target compound’s melting point could lie between these values, depending on the balance of tosyl hydrophobicity and methanol hydrophilicity.

Biological Activity

(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a tetrahydroquinoxaline core with two tosyl groups. Its chemical formula is C14H16N2O4S2C_{14}H_{16}N_2O_4S_2, and it exhibits properties typical of heterocyclic compounds.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Properties

Several studies have investigated the anticancer potential of quinoxaline derivatives. For example:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinoxaline derivatives inhibited cancer cell proliferation through apoptosis induction.
  • Case Study 2 : Another research highlighted that compounds with similar structures showed cytotoxic effects against human cancer cell lines.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : Evidence suggests that quinoxaline derivatives can modulate pathways such as the MAPK/ERK pathway, which is crucial in cancer biology.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-(1,4-Ditosyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamineAntimicrobialDrugBank
(E)-2-(2-methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxalineAnticancerResearchGate
1-(p-Toluenesulfonyl)-3-methylquinoxalineCytotoxic against cancer cell linesJournal of Medicinal Chemistry

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, preliminary data suggest low toxicity levels in vitro. Further studies are needed to assess its safety in vivo.

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